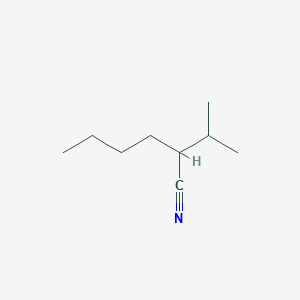![molecular formula C14H22OSi B14597644 Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane CAS No. 61077-60-9](/img/structure/B14597644.png)
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylpent-4-en-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane typically involves the reaction of a phenylpent-4-en-2-ol derivative with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2CH2CH2CH=CH2+ClSi(CH3)3→PhCH2CH2CH2CH=CH2OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylthio)silane
- Trimethyl(methylthio)silane
Uniqueness
Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane is unique due to the presence of the phenylpent-4-en-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Eigenschaften
CAS-Nummer |
61077-60-9 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
trimethyl(1-phenylpent-4-en-2-yloxy)silane |
InChI |
InChI=1S/C14H22OSi/c1-5-9-14(15-16(2,3)4)12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3 |
InChI-Schlüssel |
CYGCYVXVBWYCIK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(CC=C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



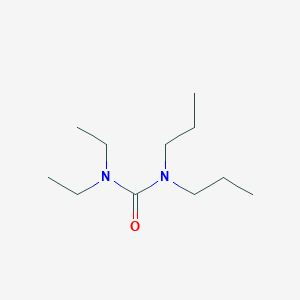
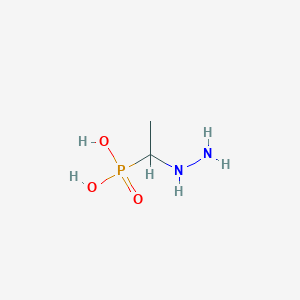
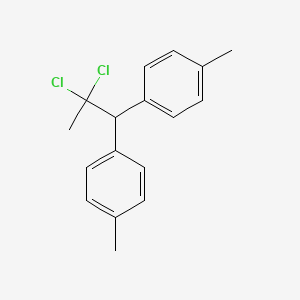
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
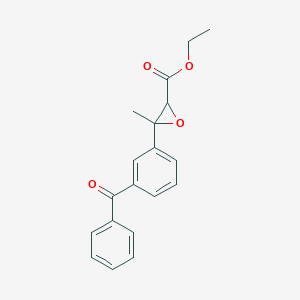
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
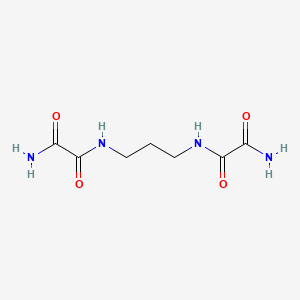

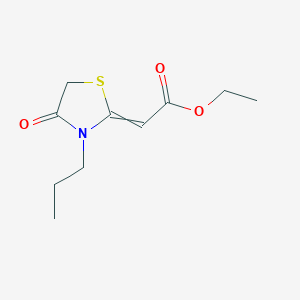
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
